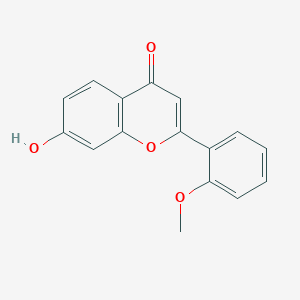

7-Hydroxy-2'-methoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

77298-65-8 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)16-9-13(18)11-7-6-10(17)8-15(11)20-16/h2-9,17H,1H3 |

InChI Key |

PFEQKIBOPJQNBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Biogeographical Distribution of 7 Hydroxy 2 Methoxyflavone

Advanced Extraction and Chromatographic Techniques for Isolation from Complex Matrices

Given the lack of identified natural sources for 7-Hydroxy-2'-methoxyflavone, no specific protocols for its extraction and isolation from complex biological matrices have been published. However, the isolation of similar flavonoids from plant material provides a general methodological framework that would be applicable.

The initial step typically involves solvent extraction from the source material (e.g., dried and ground leaves) using solvents of varying polarity, such as methanol, ethanol (B145695), or chloroform phcogj.com. Ultrasound-assisted extraction (UAE) is a modern technique used to improve the efficiency of this process for methoxyflavones mdpi.com.

Following extraction, the crude mixture is subjected to chromatographic separation to isolate the target compound.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique indispensable for the final purification of flavonoids. It is often used after a preliminary separation step to isolate pure compounds from complex fractions nih.gov.

For flavonoids, separation is typically achieved using a reversed-phase column (e.g., C18). A gradient elution system is commonly employed, using a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol cabidigitallibrary.orgetsu.edu. The separated compounds are monitored using a UV detector. While no specific parameters for this compound are available, the general parameters for related flavonoids would serve as a starting point for method development.

Table 1: General HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |

| Elution | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV, typically between 254 nm and 330 nm |

| Temperature | 40°C |

Note: This table represents typical starting conditions for the analysis of flavonoids and would require optimization for the specific separation of this compound.

Countercurrent Chromatography and Other Advanced Separation Methods

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. This method is highly effective for the preparative separation of natural products like flavonoids. The success of CCC relies heavily on the selection of a suitable two-phase solvent system.

Other advanced methods include column chromatography using adsorbents like silica gel, which separates compounds based on their polarity phcogj.comnih.gov.

Quantitative Profiling of this compound in Biological Samples

There are no established and validated methods specifically for the quantitative analysis of this compound in biological samples. The development of such a method, likely using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, would be contingent upon the identification of a natural source or its use in metabolic studies nih.govmdpi.com.

For related compounds, HPLC-based methods have been successfully developed. For example, the quantification of methoxyflavones in Kaempferia parviflora has been performed using HPLC with photodiode array detection nih.gov. A validated HPLC-MS/MS method was also developed for the quantification of 2′-hydroxyflavanone in mouse blood for pharmacokinetic studies nih.gov. These methodologies provide a blueprint for how a quantitative analysis for this compound could be established.

Ecological and Chemo-taxonomic Implications of this compound Occurrence

Without confirmed botanical or microbial sources of this compound, it is not possible to assign any specific ecological roles or chemo-taxonomic significance to this compound. In general, flavonoids in plants serve diverse ecological functions, including defense against herbivores and pathogens, protection from UV radiation, and signaling in symbiotic relationships.

The specific substitution patterns of flavonoids (e.g., hydroxylation and methoxylation) can be characteristic of certain plant families or genera, making them useful chemo-taxonomic markers. For instance, the quantitative profile of various methoxyflavones has been used to differentiate between two distinct types of Kaempferia parviflora nih.gov. Should this compound be isolated from a natural source in the future, its distribution could provide valuable insights into the chemical ecology and taxonomy of the host organism.

Biosynthetic Pathways and Enzymatic Synthesis of 7 Hydroxy 2 Methoxyflavone

General Principles of Flavonoid Biosynthesis in Plants

Flavonoid biosynthesis is a well-characterized secondary metabolic pathway in plants, commencing with the amino acid phenylalanine. wikipedia.orgnih.gov Through the action of a series of enzymes, phenylalanine is converted to p-coumaroyl-CoA, a key precursor that marks the entry point into the flavonoid synthesis pathway. nih.govfrontiersin.org The first committed step is catalyzed by chalcone (B49325) synthase, which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.orgtuscany-diet.net

This initial chalcone structure then undergoes a series of enzymatic modifications, including isomerization, hydroxylation, glycosylation, and methylation, leading to the vast diversity of flavonoid structures observed in nature. frontiersin.org These modifications are catalyzed by specific enzyme classes such as isomerases, hydroxylases, reductases, and O-methyltransferases. frontiersin.org The resulting flavonoid subclasses include flavones, flavonols, flavanones, isoflavones, anthocyanins, and proanthocyanidins, each with distinct biological functions within the plant. mdpi.com

The pathway is a complex grid rather than a simple linear sequence, with multiple branch points where intermediate compounds can be directed toward the synthesis of different flavonoid classes. researchgate.net This intricate network allows plants to produce a specific array of flavonoids in response to developmental cues and environmental stimuli. researchgate.net

Proposed Enzymatic Cascades Leading to 7-Hydroxy-2'-methoxyflavone

The biosynthesis of this compound is hypothesized to proceed through a specific series of enzymatic reactions that modify the basic flavone (B191248) structure. This involves the coordinated action of several key enzymes to introduce the hydroxyl and methoxy (B1213986) groups at the correct positions on the flavone backbone.

The formation of the foundational C6-C3-C6 flavonoid skeleton is initiated by chalcone synthase (CHS). mdpi.com This pivotal enzyme catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.com Following its synthesis, naringenin chalcone is stereospecifically cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin. researchgate.net Naringenin serves as a crucial intermediate and a branching point in the flavonoid pathway, leading to the synthesis of various flavonoid classes, including flavones. researchgate.net The interaction and potential complex formation between CHS and CHI have been suggested to enhance the efficiency of this initial stage of flavonoid biosynthesis. pnas.org

To arrive at the final structure of this compound from the flavanone precursor, a series of derivatization steps involving hydroxylation and O-methylation are necessary. Flavone synthase (FNS) first introduces a double bond into the C-ring of a flavanone, such as naringenin, to form a flavone, like apigenin (B1666066) (4',5,7-trihydroxyflavone). nih.gov

Subsequently, specific hydroxylase and O-methyltransferase (OMT) enzymes act on the flavone core. A hydroxylase would be responsible for introducing a hydroxyl group at the 2'-position of the B-ring. Following this, a specific OMT would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced 2'-hydroxyl group, resulting in the 2'-methoxy substitution. The hydroxyl group at the 7-position is typically present from the precursor, apigenin. The precise order of these hydroxylation and methylation steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors. frontiersin.org The primary families of transcription factors involved in regulating the flavonoid pathway are the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.orgresearchgate.net These transcription factors often form a regulatory complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the flavonoid biosynthetic genes and modulates their transcription. frontiersin.org

The regulation can be further categorized into the control of early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). frontiersin.orgnih.gov EBGs, such as CHS and CHI, are generally regulated by one set of transcription factors, while LBGs, which are involved in the later steps of anthocyanin and proanthocyanidin (B93508) biosynthesis, are controlled by another. frontiersin.orgnih.gov The specific transcription factors that govern the expression of the hydroxylases and O-methyltransferases responsible for the final steps in this compound synthesis would determine the spatial and temporal accumulation of this compound in the plant. frontiersin.org Environmental factors such as UV light and hormonal signals can also influence the expression of these regulatory and structural genes. researchgate.net

Heterologous Expression Systems for Pathway Elucidation and Production

Heterologous expression systems, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), are powerful tools for elucidating the functions of enzymes involved in flavonoid biosynthesis and for the production of specific flavonoid compounds. By expressing plant genes encoding biosynthetic enzymes in these microbial hosts, researchers can characterize the activity and substrate specificity of individual enzymes in a controlled environment.

This approach allows for the step-by-step reconstruction of a biosynthetic pathway. For instance, by co-expressing genes for chalcone synthase, chalcone isomerase, flavone synthase, and the specific hydroxylases and O-methyltransferases, it is possible to engineer a microbial strain to produce this compound. These systems are invaluable for confirming the proposed enzymatic cascades and for producing larger quantities of the compound for research and other applications.

Biotransformation Studies for the Production of this compound

Biotransformation offers an alternative approach for the production of this compound. This method utilizes whole microbial cells or purified enzymes to convert a precursor compound into the desired flavone. For example, a microorganism capable of performing specific hydroxylation and methylation reactions could be fed with a readily available flavone precursor, such as chrysin (B1683763) (5,7-dihydroxyflavone) or apigenin.

The microbial enzymes would then modify the precursor to introduce the necessary hydroxyl and methoxy groups, yielding this compound. This process can be more efficient than chemical synthesis, as it often involves fewer steps and proceeds under milder reaction conditions. Research in this area focuses on identifying and optimizing microbial strains or enzymes with the desired catalytic activities for the targeted biotransformation.

Total Synthesis and Chemical Derivatization Strategies for 7 Hydroxy 2 Methoxyflavone

Established Synthetic Routes to the Flavone (B191248) Skeleton

The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton can be achieved through several well-established synthetic organic chemistry reactions. These foundational methods provide the framework upon which the specific synthesis of 7-Hydroxy-2'-methoxyflavone is built.

One of the most classical and widely employed methods is the Baker-Venkataraman Rearrangement . This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone core.

Another cornerstone in flavone synthesis is the Allan-Robinson Reaction . This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the corresponding sodium salt of the aromatic acid, leading directly to the flavone structure.

The Claisen-Schmidt Condensation provides a versatile and convergent approach. This base-catalyzed reaction between an o-hydroxyacetophenone and an aromatic aldehyde first yields a chalcone (B49325) (a 1,3-diaryl-2-propen-1-one). This intermediate is then subjected to oxidative cyclization to form the flavone ring. Due to its adaptability and the ready availability of a wide range of starting materials, this latter approach is particularly relevant for the synthesis of specifically substituted flavones like this compound.

| Synthetic Route | Key Intermediates | Reaction Conditions |

| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone, 1,3-Diketone | Base-catalyzed rearrangement followed by acid-catalyzed cyclization |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | High temperature, corresponding sodium salt of the aromatic acid |

| Claisen-Schmidt Condensation | o-Hydroxyacetophenone, Aromatic aldehyde, Chalcone | Base-catalyzed condensation followed by oxidative cyclization |

Specific Methodologies for the Introduction of Hydroxyl and Methoxy (B1213986) Groups at Positions 7 and 2'

To synthesize this compound, the general synthetic routes must be adapted to incorporate the specific hydroxyl and methoxy substituents at the C7 and C2' positions, respectively. This is typically achieved by selecting appropriately functionalized starting materials.

Claisen-Schmidt Condensation and Oxidative Cyclization Approaches

The most direct and widely applicable method for the synthesis of this compound is through a two-step sequence starting with a Claisen-Schmidt condensation. mdpi.com This reaction involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone with 2-methoxybenzaldehyde. The resulting intermediate is the chalcone, 2',4'-dihydroxy-2-methoxychalcone.

Following the formation of the chalcone, the flavone ring is constructed via an oxidative cyclization reaction. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (B87167) (I2/DMSO). chemijournal.comresearchgate.netnih.gov This system promotes the cyclization of the chalcone to the corresponding flavone. The mechanism is thought to involve an intramolecular Michael addition followed by oxidation.

Alternative Cyclization and Ring-Closure Reactions

While the I2/DMSO system is prevalent for the oxidative cyclization of chalcones, other reagents and conditions can also be employed. For instance, selenium dioxide (SeO2) has been used for similar transformations. Additionally, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones presents a more recent and atom-economical approach to the flavone skeleton. rsc.org These alternative methods can offer advantages in terms of yield, selectivity, and substrate scope, depending on the specific substitution pattern of the chalcone precursor.

Regioselective Functionalization of the Flavone Core for Novel this compound Analogs

Once the this compound core is synthesized, further structural diversity can be introduced through regioselective functionalization. The hydroxyl group at the C7 position is a prime site for such modifications. Selective alkylation, acylation, or glycosylation of the 7-hydroxyl group can be achieved by careful selection of reagents and protecting group strategies. For instance, selective O-alkylation can be performed using an appropriate alkyl halide in the presence of a mild base. The reactivity of the 7-hydroxyl group can be influenced by the electronic nature of the rest of the molecule, allowing for a degree of regiocontrol in these derivatization reactions.

Synthesis of Structurally Modified Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, a library of analogs with systematic structural modifications is required. These modifications can involve alterations to both the A and B rings of the flavone skeleton.

Key modifications for SAR studies include:

Variation of the B-ring substitution: Synthesizing analogs with different substituents (e.g., halogens, alkyl groups, additional hydroxyl or methoxy groups) on the 2'-methoxyphenyl ring can provide insights into the electronic and steric requirements for biological activity.

Modification of the A-ring: Altering the substitution pattern on the A-ring, for example, by introducing substituents at the C5, C6, or C8 positions, can probe the importance of this part of the molecule for target binding.

Derivatization of the 7-hydroxyl group: As mentioned in the previous section, creating a series of ethers, esters, or glycosides at the C7 position can elucidate the role of this functional group in the molecule's activity.

The synthesis of these derivatives would typically follow the established synthetic routes, employing a diverse range of substituted benzaldehydes and acetophenones as starting materials. The biological evaluation of these analogs then allows for the mapping of the structural features crucial for a desired pharmacological effect.

| Derivative Type | Synthetic Strategy | Purpose of Modification |

| B-ring analogs | Use of variously substituted 2-methoxybenzaldehydes in the Claisen-Schmidt condensation. | Investigate the influence of B-ring electronics and sterics on activity. |

| A-ring analogs | Use of variously substituted 2,4-dihydroxyacetophenones. | Determine the importance of A-ring substitution patterns. |

| C7-derivatives | Regioselective alkylation, acylation, or glycosylation of the 7-hydroxyl group. | Probe the role of the 7-hydroxyl group in biological interactions. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of flavonoids to reduce environmental impact and improve efficiency. For the synthesis of this compound, several green approaches can be considered.

One key area is the use of more environmentally benign solvents or even solvent-free reaction conditions. For the Claisen-Schmidt condensation, solid-state reactions or the use of water or ethanol (B145695) as solvents are greener alternatives to traditional organic solvents. benthamdirect.com

Microwave-assisted organic synthesis (MAOS) is another powerful green chemistry tool. isca.in Microwave irradiation can significantly reduce reaction times and improve yields for both the Claisen-Schmidt condensation and the subsequent oxidative cyclization step. eurjchem.com

Furthermore, the development of reusable catalysts for the cyclization step, such as solid-supported reagents, can contribute to a more sustainable synthetic process. The use of heterogeneous catalysts simplifies product purification and reduces waste generation. researchgate.net Adopting these green chemistry principles can lead to more efficient and environmentally responsible methods for the production of this compound and its derivatives.

Advanced Analytical Methodologies for Research on 7 Hydroxy 2 Methoxyflavone

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopy is fundamental to the structural elucidation of 7-Hydroxy-2'-methoxyflavone, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, as well as their connectivity through two-dimensional (2D) experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the aromatic protons on both the A and B rings. The substitution pattern influences the chemical shifts and coupling constants (J-values), allowing for the determination of proton positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will display 16 distinct signals corresponding to each carbon atom in the flavone (B191248) backbone and the methoxy group. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, methoxy). While experimental data for this specific compound is not widely published, theoretical predictions and data from analogous structures provide a reliable estimation of the chemical shifts.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), helping to piece together fragments of the molecule, such as the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edusdsu.edu It is particularly valuable for identifying connections between different parts of the molecule and confirming the placement of substituents that lack protons, such as the carbonyl group and other quaternary carbons. For instance, an HMBC correlation between the methoxy protons and the C-2' carbon would confirm the position of the methoxy group on the B-ring.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity & Coupling | Key HMBC Correlations |

| 2 | 163.5 | - | - | H-3, H-6' |

| 3 | 108.0 | 6.85 | s | C-2, C-4, C-4a, C-1' |

| 4 | 182.5 | - | - | H-3, H-5 |

| 4a | 105.0 | - | - | H-3, H-5, H-8 |

| 5 | 127.0 | 7.95 | d (J ≈ 8.8 Hz) | C-4, C-6, C-7, C-8a |

| 6 | 115.0 | 7.00 | dd (J ≈ 8.8, 2.2 Hz) | C-5, C-7, C-8, C-4a |

| 7 | 162.0 | - | - | H-5, H-6, H-8, 7-OH |

| 8 | 102.5 | 6.90 | d (J ≈ 2.2 Hz) | C-6, C-7, C-8a, C-4a |

| 8a | 157.5 | - | - | H-5, H-8 |

| 1' | 121.5 | - | - | H-3, H-3', H-6' |

| 2' | 157.0 | - | - | H-3', H-6', 2'-OCH₃ |

| 3' | 112.0 | 7.10 | d (J ≈ 8.0 Hz) | C-1', C-2', C-4', C-5' |

| 4' | 131.0 | 7.45 | t (J ≈ 8.0 Hz) | C-2', C-3', C-5', C-6' |

| 5' | 121.0 | 7.05 | t (J ≈ 8.0 Hz) | C-1', C-3', C-4', C-6' |

| 6' | 128.0 | 7.60 | d (J ≈ 8.0 Hz) | C-2, C-1', C-2', C-4' |

| 2'-OCH₃ | 56.0 | 3.90 | s | C-2' |

| 7-OH | - | ~10.0 | br s | C-6, C-7, C-8 |

Note: Chemical shifts are estimations based on flavonoid databases and published data for similar structures. Actual values may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. For this compound (C₁₆H₁₂O₄), the calculated exact mass is 268.0736 g/mol . nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), can measure this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula and distinguishes it from other isomeric compounds.

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and study its substructure. By analyzing the fragmentation patterns of the protonated molecule ([M+H]⁺, m/z 269.0808) or the deprotonated molecule ([M-H]⁻, m/z 267.0663), researchers can deduce the connectivity of the flavone core. nih.gov Common fragmentations in flavonoids include retro-Diels-Alder (RDA) reactions that cleave the C-ring, as well as losses of small molecules like CO, H₂O, and methyl groups.

Furthermore, HRMS is instrumental in metabolite identification. A known human metabolite of this compound has been identified as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid, which corresponds to a glucuronidated form of the parent compound. nih.gov This identification is achieved by detecting the mass shift corresponding to the addition of the glucuronic acid moiety and analyzing its specific fragmentation in the MS/MS spectrum.

Interactive Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₄ | nih.gov |

| Exact Mass | 268.0736 | nih.gov |

| [M+H]⁺ Precursor m/z | 269.0808 | nih.gov |

| [M-H]⁻ Precursor m/z | 267.0663 | nih.gov |

| Top [M+H]⁺ Fragments (m/z) | 254, 255 | nih.gov |

| Top [M-H]⁻ Fragments (m/z) | 252 | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. The sharp, strong absorption around 1620-1650 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the γ-pyrone ring. Multiple bands in the 1450-1610 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. C-O stretching vibrations for the ether and phenol groups are typically observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. nih.govpsu.edu For flavonoids, Raman spectra are often characterized by strong bands corresponding to the stretching and bending of the aromatic rings. np-mrd.org The C=O stretch is also Raman active. Since Raman scattering is sensitive to the molecule's polarizability, it can provide insights into the electronic structure and conjugation of the flavone system. psu.edu

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | 3200-3500 (broad) |

| Carbonyl | C=O Stretch | 1620-1650 (strong) |

| Aromatic Rings | C=C Stretch | 1450-1610 (multiple bands) |

| Ether/Phenol | C-O Stretch | 1000-1300 |

UV-Visible Spectroscopy for Purity and Concentration Assessment

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. The flavone structure possesses a characteristic chromophore that gives rise to two major absorption bands. spectrabase.com

Band I: Appears in the 300-380 nm range and is associated with the electronic transitions in the cinnamoyl system (B-ring and the C-ring).

Band II: Appears in the 240-280 nm range and is related to the benzoyl system (A-ring).

The exact position and intensity of these bands are influenced by the substitution pattern. Hydroxyl and methoxy groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima. For 7-hydroxyflavone (B191518), a related compound, Band I is observed around 308-310 nm in polar protic solvents. spectrabase.com A similar absorption profile is expected for this compound. This technique is widely used for a preliminary assessment of purity and for quantitative analysis by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for its purification, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of flavonoids. A common approach for this compound involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method would employ a gradient elution system, starting with a high proportion of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. This allows for the efficient separation of compounds with varying polarities.

Under specific reported conditions using a Waters Acquity BEH C18 column and a water/acetonitrile gradient, this compound has a retention time of approximately 11.9 minutes (713.4 seconds).

Various detection modes can be coupled with HPLC for comprehensive analysis:

Diode Array Detector (DAD) or UV-Vis Detector: This is the most common detector, providing real-time UV-Vis spectra of the eluting peaks. This allows for the confirmation of the characteristic flavone absorption profile and peak purity analysis.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for each separated peak, enabling positive identification by matching the measured mass-to-charge ratio with the compound's theoretical value. This is particularly powerful when combined with high-resolution MS.

Fluorescence Detector: Some flavonoids exhibit natural fluorescence, which can be exploited for highly sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. longdom.org In the context of flavonoid research, GC-MS is particularly valuable for analyzing volatile metabolites or derivatives of the parent compound. thermofisher.comchemrxiv.org The methodology is founded on the principle of separating components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column, followed by detection and identification using mass spectrometry. longdom.orgchemrxiv.org

For non-volatile compounds like flavonoids and their metabolites, a critical prerequisite for GC-MS analysis is chemical derivatization. thermofisher.comnih.govvisionpublisher.info This process modifies the chemical structure of the analytes to increase their volatility and thermal stability, making them suitable for gas chromatographic separation. thermofisher.com Common derivatization procedures for compounds with polar functional groups (-OH, -COOH), such as those found in this compound and its metabolites, involve silylation and/or methoximation. thermofisher.com Silylation targets hydroxyl and carboxyl groups, while methoximation is used for carbonyl moieties. thermofisher.com

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process generates reproducible fragmentation patterns, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. thermofisher.com These spectra can be compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for confident metabolite identification. thermofisher.com

| Step | Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Methoximation | Hydroxylamine or Alkoxyamines | Carbonyl groups (C=O) | Reduces polarity and prevents tautomerization. |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH), Thiol (-SH) groups | Increases volatility and thermal stability by replacing active protons. |

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools in modern analytical chemistry for the comprehensive profiling of complex mixtures. longdom.orgslideshare.net The combination of chromatography (either liquid or gas) with tandem mass spectrometry (MS/MS) provides exceptional sensitivity, selectivity, and structural information, making these techniques ideal for flavonoid research. longdom.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the analysis of a wide range of compounds, including the non-volatile and thermally labile flavonoids, without the need for derivatization. longdom.org In this technique, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.gov The separated components are then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), ionizes the molecules before they enter the mass analyzer. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the mass of the target analyte (e.g., this compound) is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in both identification and quantification. nih.gov LC-MS/MS has been successfully employed in the metabolic studies of various flavonoids, enabling the identification of phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation) metabolites. researchgate.netnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity compared to single-quadrupole GC-MS, particularly for complex matrices. By utilizing a triple quadrupole (QqQ) mass analyzer, specific precursor-to-product ion transitions can be monitored, which minimizes background interference and improves detection limits for derivatized flavonoid metabolites. nih.gov

The application of these hyphenated techniques allows for a comprehensive understanding of the metabolic fate of this compound.

| Parameter | Description |

|---|---|

| Instrument Type | LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Column | Waters Acquity BEH C18 (1.7 µm, 2.1 x 150 mm) |

| Mobile Phase A | Water with 0.05% formic acid |

| Mobile Phase B | Acetonitrile with 0.05% formic acid |

| Exact Mass | 268.0736 |

Molecular and Cellular Mechanisms of Action of 7 Hydroxy 2 Methoxyflavone

Modulation of Intracellular Signaling Cascades by 7-Hydroxy-2'-methoxyflavone

The ability of flavonoids to influence cell signaling is a cornerstone of their biological activity. This modulation can occur through direct inhibition or activation of signaling proteins or by altering the expression of genes that regulate these pathways.

Direct experimental evidence detailing the effects of this compound on specific protein kinase and phosphatase activities is not extensively available in the current body of scientific literature. However, research on closely related methoxyflavones provides insight into potential mechanisms. For instance, the compound 5-hydroxy-7-methoxyflavone has been shown to specifically inhibit the fMLP-induced respiratory burst in human neutrophils by preventing the membrane localization and activation of the Tec kinase, a non-receptor tyrosine kinase. nih.gov This action subsequently interfered with the activation of its downstream targets, including phospholipase Cγ2 (PLCγ2) and protein kinase C (PKC), without affecting other kinases like ERK, p38, or AKT. nih.gov

Furthermore, studies on other flavonoids have demonstrated broad interactions with kinase signaling pathways. For example, nobiletin (B1679382) and 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone have been found to downregulate the expression of phosphorylated ERK1/2 and p38 mitogen-activated protein kinase (MAPK) in mouse skin models. acs.org Similarly, certain flavones have been shown to reduce Tau protein aggregation and provide neuroprotection through the activation of Tropomyosin-related kinase B (TrkB) and its downstream ERK/CREB signaling pathway. frontiersin.org While these findings suggest that the flavone (B191248) scaffold is active in modulating kinase cascades, specific assays are required to determine the precise activity profile of this compound.

The regulation of transcription factors is a key mechanism by which flavonoids exert their effects on cellular processes. While direct studies on this compound are scarce, its structural isomer, 7-hydroxy-4'-methoxyflavone (pratol), is known to be a potent inhibitor of the transcription factor NF-κB. abmole.com Other polymethoxylated flavonoids have also been shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. spandidos-publications.comresearchgate.net This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comresearchgate.net

Additionally, flavonoids can influence gene expression through other transcription factors. For example, 7-methoxyflavone (B191842) has been reported to activate androgen and glucocorticoid receptor transcriptional activity in a reporter assay. caymanchem.com Some flavonoids are known to modulate the gene expression of the low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9) via transcription factors like SREBP-2 and FoxO3a, which are critical in cholesterol homeostasis. diva-portal.org These examples highlight plausible, yet unconfirmed, pathways through which this compound may regulate gene expression.

Receptor-Ligand Interactions and Binding Kinetics

Understanding the direct binding of a compound to its protein targets is crucial for elucidating its mechanism of action. This is often explored through computational modeling and experimental binding assays.

While specific molecular docking and dynamics simulation studies for this compound are not widely published, extensive structural data exists for its isomer, 7-hydroxy-4'-methoxyflavone, in complex with the catalytic domain of human Tankyrase-2 (PDB ID: 4HL5). rcsb.orgenzymes.me.uk Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. doria.fi The crystal structure reveals that the flavone binds to the nicotinamide (B372718) binding site of the enzyme. rcsb.orgdoria.fi

Key interactions for the 4'-methoxy isomer include hydrogen bonds between the C4-keto group of the flavone and the main chain amide of Gly1032, as well as the hydroxyl of Ser1068. doria.fi The 7-hydroxyl group forms a crucial hydrogen bond with the catalytic glutamate (B1630785) residue (Glu1138). doria.fi Additionally, the pyran ring of the flavone engages in π-π stacking interactions with Tyr1071. doria.fi These detailed interactions provide a strong rationale for the inhibitory activity of this class of flavones on tankyrases and serve as a predictive model for the potential binding mode of this compound.

Table 1: Predicted Binding Interactions for 7-Hydroxy-4'-methoxyflavone with Tankyrase-2 (PDB: 4HL5)

| Interacting Flavone Moiety | Interacting Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| C4-Keto Group | Gly1032 (main chain) | Hydrogen Bond | doria.fi |

| C4-Keto Group | Ser1068 (hydroxyl) | Hydrogen Bond | doria.fi |

| 7-Hydroxyl Group | Glu1138 (catalytic residue) | Hydrogen Bond | doria.fi |

Enzymatic Inhibition and Activation Profiles

The ability to inhibit or activate enzymes is a primary mechanism of action for many flavonoids. Research has identified several enzymatic targets for methoxyflavones. A systematic screening of 500 flavonoids identified several flavones, including the structural isomer 7-hydroxy-4'-methoxyflavone, as inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). rcsb.orgebi.ac.uk These enzymes are involved in various cellular processes, including the regulation of Wnt signaling and telomere homeostasis. doria.fi The flavones demonstrated selectivity for tankyrases over another PARP family member, ARTD1. rcsb.orgebi.ac.uk

Other related methoxyflavones have shown distinct inhibitory profiles. For instance, 7-methoxyflavone inhibits the enzyme aromatase, which is involved in estrogen biosynthesis. caymanchem.com Derivatives of the flavonoid chrysin (B1683763) have been found to selectively inhibit the pro-inflammatory enzyme COX-2 over COX-1. nih.gov This diverse range of enzymatic targets underscores the potential for this compound to act as an enzyme modulator, though its specific profile requires direct empirical validation.

Table 2: Enzymatic Inhibition by this compound and Related Flavonoids

| Compound | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| 7-Hydroxy-4'-methoxyflavone (Isomer) | Tankyrase-1 (TNKS1) | 0.56 µM | doria.fi |

| 7-Hydroxy-4'-methoxyflavone (Isomer) | Tankyrase-2 (TNKS2) | 1.1 µM | rcsb.org |

| 7-Methoxyflavone | Aromatase | 1.9 µM | caymanchem.com |

| 5,7-Diacetylflavone (Chrysin derivative) | Cyclooxygenase-2 (COX-2) | 2.7 µM | nih.gov |

| 5-Hydroxy-7-methoxyflavone | fMLP-induced Superoxide (B77818) Production | 0.16 µM | nih.gov |

Cyclooxygenase (COX) Inhibition Studies

While direct inhibitory studies on this compound's effect on cyclooxygenase (COX) are not extensively detailed in the provided results, related compounds offer insights. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) has been shown to downregulate the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. spandidos-publications.com Similarly, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) significantly reduces the mRNA expression of COX-2 at the transcriptional level. chemsrc.com The broader family of flavonoids, including 3-Hydroxy-6-methoxyflavone, is known to inhibit enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.

Aromatase Inhibition Studies

7-Hydroxyflavone (B191518), a closely related compound, is a potent competitive inhibitor of aromatase, with reported IC50 values ranging from 0.5 µM to 4 µM. imrpress.compsu.edu Its methylated counterpart, 7-methoxyflavone, also demonstrates significant, albeit slightly less potent, aromatase inhibition with an IC50 value of 1.9 µM. nih.gov Studies have shown that while 7-methoxyflavone is an effective aromatase inhibitor, the presence of a hydroxyl group at the 7-position, as seen in 7-hydroxyflavone, is crucial for high inhibitory activity. nih.govcore.ac.uk The methylation at the 7-position, creating 7-methoxyflavone, results in a compound that is more resistant to metabolism and has higher intestinal absorption, making it a promising agent for cancer chemoprevention. nih.govmdpi.com

Table 1: Aromatase Inhibition by Flavonoids

| Compound | IC50 (µM) | Cell/Enzyme System |

|---|---|---|

| 7-Hydroxyflavone | 0.5 | Human placental microsomes |

| 7-Hydroxyflavone | 4 | H295R Human adrenocortical carcinoma cells |

| 7-Methoxyflavone | 1.9 | Recombinant CYP19 |

| Chrysin | 4.2 | Recombinant CYP19 |

| 7,4'-Dihydroxyflavone | 3.2 | Recombinant CYP19 |

Cholinesterase (AChE, BChE) Inhibition

There is limited direct information on the cholinesterase inhibitory activity of this compound. However, studies on related methoxyflavones isolated from Kaempferia parviflora have reported anticholinesterase activity. academicjournals.org For comparison, the natural alkaloid boldine (B1667363) inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 372 µM and 321 µM, respectively. nih.gov Other synthetic compounds have shown potent inhibition of both AChE and BChE, with IC50 values in the nanomolar range. medchemexpress.com

Cathepsin Inhibition

Specific studies on the inhibition of cathepsins by this compound were not found in the provided search results.

Phosphodiesterase (PDE) Inhibition

Research on flavonoids from Anaxagorea luzonensis has demonstrated phosphodiesterase inhibitory activity. stuartxchange.org Methoxyflavones from Kaempferia parviflora have been shown to inhibit PDE5, with 5,7-dimethoxyflavone (B190784) being the most potent with an IC50 value of 10.64 µM. nih.govscience.gov The presence of a methoxy (B1213986) group at the C-5 position appears to be important for PDE5 inhibition. nih.govscience.gov Another polymethoxyflavone, sudachitin, inhibits PDE1C and PDE4B with IC50 values of 5.0 µM and 15 µM, respectively. tandfonline.com The related compound, 7-hydroxyflavone, has been investigated for its interaction with phosphodiesterase 1 (PDE1), where its phosphorylated form was found to be an inhibitor. chemfaces.com

Proteomic and Metabolomic Investigations of Cellular Responses to this compound

Proteomic investigations using two-dimensional gel electrophoresis have been applied to study the effects of extracts containing methoxyflavones on neuroprotective activities. nih.gov Metabolomic databases list this compound and related compounds, indicating their recognition in metabolic studies. nih.govlookchem.comlookchem.com For instance, this compound is listed with a Metabolomics Workbench ID of 74603. nih.gov Human metabolites of similar flavonoids have been identified, such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid for 7-hydroxy-2p-methoxyflavone. nih.gov

Antioxidant Mechanisms at the Cellular Level

The antioxidant properties of flavonoids are well-documented, with the hydroxyl group playing a key role in scavenging free radicals. mdpi.com 7-Hydroxyflavone demonstrates antioxidant activity by reducing nicotine-induced production of reactive oxygen species (ROS) in renal cells. caymanchem.com The antioxidant capacity of various hydroxy- and methoxy-substituted flavones has been evaluated using assays like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. up.ac.zautm.my For example, 3',4'-dihydroxy-7-methoxyflavone showed antioxidant activity in the DPPH assay. utm.my The position and number of hydroxyl groups significantly influence the antioxidant efficacy of flavones. At a cellular level, compounds like 7-methoxyflavone have been shown to mitigate oxidative damage in human erythrocytes by enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). dergipark.org.tr

Table 2: Antioxidant Activity of Selected Flavonoids

| Compound | Assay | IC50 (µg/mL) |

|---|---|---|

| 7-Hydroxyflavone | DPPH | 5.55 ± 0.81 |

| 5-demethyl sinensetin | DPPH | 1.23 ± 0.15 |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |

| 5-hydroxy-3',4',7-trimethoxyflavone |

| 3-Hydroxy-6-methoxyflavone |

| 7-Hydroxyflavone |

| 7-methoxyflavone |

| Chrysin |

| 7,4'-Dihydroxyflavone |

| 7,4'-Dimethoxyflavone |

| Boldine |

| 5,7-dimethoxyflavone |

| Sudachitin |

| 3',4'-dihydroxy-7-methoxyflavone |

| 5-demethyl sinensetin |

| Superoxide dismutase |

| Catalase |

Reactive Oxygen Species (ROS) Scavenging Pathways

This compound demonstrates notable antioxidant activity through its ability to directly scavenge various reactive oxygen species (ROS). This capacity is largely attributed to the presence of hydroxyl groups on its flavonoid structure, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation. irb.hrplos.org

The radical scavenging potential of flavonoids is intrinsically linked to their molecular structure, particularly the arrangement and number of hydroxyl groups. irb.hr The presence of a hydroxyl group at the C7 position on the A ring of the flavone backbone is a key feature contributing to the antioxidant and radical scavenging capabilities of these compounds.

Studies have employed various assays to quantify the ROS scavenging activity of flavonoids. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. mdpi.comagriculturejournals.cz In this assay, the antioxidant reduces the stable DPPH radical, a process that can be monitored by the decrease in its absorbance. mdpi.com Another widely used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, which measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation. up.ac.zanih.govresearchgate.net

Research has shown that various hydroxylated and methoxylated flavones exhibit significant scavenging activity against superoxide and hydroxyl radicals. agriculturejournals.czresearchgate.netcabidigitallibrary.org For instance, certain flavone glycosides isolated from corn silk have demonstrated strong scavenging activity against DPPH, superoxide, and hydroxyl radicals. agriculturejournals.czcabidigitallibrary.org The structural features of flavonoids, such as the o-dihydroxy group (catechol structure) in the B ring, are considered crucial for effective radical scavenging. irb.hr However, in the absence of this feature, hydroxyl groups on the A-ring can compensate and play a significant role in the antiradical activity. irb.hr

Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond direct ROS scavenging, this compound and related flavonoids can exert their protective effects by enhancing the body's own antioxidant defense systems. This involves the upregulation of endogenous antioxidant enzymes, which play a critical role in mitigating oxidative stress. mdpi.comdergipark.org.trdergipark.org.tr

A key signaling pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.gov

One of the most important downstream targets of Nrf2 is heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. nih.gov Studies have shown that certain flavones can activate the Nrf2/HO-1 signaling pathway, leading to increased expression of HO-1 and other antioxidant enzymes. nih.govchemfaces.com For example, 7,8-dihydroxyflavone (B1666355) has been demonstrated to activate the Nrf2 signaling pathway in primary mouse chondrocytes, upregulating the expression of HO-1. nih.gov This activation of the Nrf2 pathway can suppress inflammatory responses by reducing the levels of pro-inflammatory cytokines. mdpi.com

Other critical endogenous antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT and GPx are responsible for the detoxification of hydrogen peroxide. dergipark.org.tr Research indicates that some flavone derivatives can significantly increase the activities of these enzymes, thereby reducing lipid peroxidation and protecting cells from oxidative damage. mdpi.comdergipark.org.trdergipark.org.tr For instance, in a model of myocardial injury, pretreatment with 7-hydroxy frullanolide (B1214250) led to a significant increase in the levels of SOD, CAT, and reduced glutathione (GSH). mdpi.com

Immunomodulatory Properties at the Cellular Level

This compound and its analogs possess significant immunomodulatory properties, influencing the function of various immune cells and the production of inflammatory mediators. These effects are primarily mediated through the modulation of key signaling pathways involved in inflammation.

One of the central pathways in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govspandidos-publications.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα. mdpi.com Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. mdpi.comspandidos-publications.com

Several studies have demonstrated that various flavones can inhibit the activation of the NF-κB pathway. nih.govmedchemexpress.commedchemexpress.com For example, pratol (B192162) (7-hydroxy-4'-methoxyflavone) is a potent inhibitor of NF-κB. medchemexpress.commedchemexpress.com By suppressing NF-κB activation, these compounds can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). chemfaces.comspandidos-publications.commedchemexpress.comresearchgate.net For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to inhibit the LPS-induced nuclear translocation of NF-κB, leading to a decrease in the expression of iNOS, COX-2, TNF-α, and IL-1β in macrophages. spandidos-publications.com

The immunomodulatory effects of flavones also extend to their influence on lymphocyte proliferation. Some methoxylated flavones have been found to potently suppress the proliferation of human blood lymphocytes. nih.gov For example, 5-hydroxy,6,7,3',4'-tetramethoxyflavone and 5,3'-dihydroxy,6,7,4'-trimethoxyflavone have been shown to inhibit lymphocyte proliferation in a dose-dependent manner. nih.gov This suggests that the substitution pattern on the flavone core, particularly on the B ring, plays a crucial role in their anti-proliferative activity. nih.gov

Preclinical Pharmacological Investigations of 7 Hydroxy 2 Methoxyflavone

In Vitro Cellular Efficacy Studies

In vitro studies using cultured cells are fundamental to elucidating the potential therapeutic effects of novel compounds at the cellular and molecular level. Research on methoxyflavones has explored their efficacy in various cell-based models, investigating their anti-proliferative, anti-inflammatory, neuroprotective, and anti-microbial properties.

The anti-proliferative activity of flavonoids, including methoxyflavones, is a significant area of cancer research. mdpi.com The presence and position of hydroxy and methoxy (B1213986) groups can synergistically enhance cytotoxicity against cancer cell lines. mdpi.com While specific data on the cytotoxic effects of 7-Hydroxy-2'-methoxyflavone against HeLa, WiDr, HL60, HEL, and PC3 cells are not detailed in the available research, studies on structurally similar compounds provide insight into the potential of this chemical class.

For instance, the related compound 7-hydroxy-4'-methoxyflavone demonstrated active cytotoxic activity against HeLa human cervical cancer cells with an IC50 value of 25.73 µg/mL and was also active against WiDr colon cancer cells with an IC50 of 83.75 µg/mL. science.gov In studies on polyherbal formulations rich in flavonoids, significant anti-proliferative effects have been observed. A polyherbal ethanolic extract (PHEE) showed high potency against HL-60 human leukemia cells, with an IC50 of 2.50 μg/mL. nih.govresearchgate.net These findings suggest that flavonoids can inhibit cancer cell growth, and their mechanism often involves the induction of programmed cell death, or apoptosis. researchgate.netnih.gov

Table 1: Anti-proliferative Activity of a Related Methoxyflavone

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4'-methoxyflavone | HeLa | Cervical Cancer | 25.73 | science.gov |

| 7-Hydroxy-4'-methoxyflavone | WiDr | Colon Cancer | 83.75 | science.gov |

| Polyherbal Ethanolic Extract (PHEE) | HL-60 | Leukemia | 2.50 | researchgate.net |

Macrophage cell lines, such as RAW 264.7, are standard models for studying inflammatory responses. When stimulated with lipopolysaccharide (LPS), these cells produce inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines. plos.orgspandidos-publications.com Several studies have demonstrated the anti-inflammatory properties of various hydroxylated and methoxylated flavonoids in this model.

Pratol (B192162), or 7-hydroxy-4'-methoxyflavone, significantly reduces the production of NO and PGE2 in LPS-stimulated RAW 264.7 cells without causing cytotoxicity. medchemexpress.com Its mechanism is linked to the inhibition of the NF-κB signaling pathway. medchemexpress.com Similarly, other polymethoxyflavones have been shown to suppress NO and PGE2 production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.commdpi.com These compounds also inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), further demonstrating their anti-inflammatory potential. spandidos-publications.commdpi.com The metabolites of some polymethoxyflavones, which are demethylated or hydroxylated, may possess even more potent anti-inflammatory activity than the parent compounds. mdpi.comglobalsciencebooks.info

Table 2: Anti-inflammatory Effects of Related Flavonoids in LPS-Stimulated RAW 264.7 Cells

| Compound | Effect | Mechanism | Reference |

|---|---|---|---|

| Pratol (7-Hydroxy-4'-methoxyflavone) | Reduced NO and PGE2 production | Inhibition of NF-κB signaling | medchemexpress.com |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) | Inhibited NO, PGE2, TNF-α, and IL-1β production | Downregulated iNOS and COX-2 expression via NF-κB inactivation | spandidos-publications.com |

| 5,4'-Didemethylnobiletin (Metabolite) | Strongly inhibited NO production | Decreased iNOS and COX-2 gene expression | mdpi.com |

| 5,3',4'-Tridemethylnobiletin (Metabolite) | Strongly inhibited NO and IL-1β production | Decreased iNOS and COX-2 gene expression | mdpi.com |

Flavonoids are recognized for their neuroprotective potential, with research exploring their ability to protect neurons from damage and degeneration. frontiersin.orgfrontiersin.org Methoxyflavones, in particular, have been shown to have higher metabolic stability and the ability to cross the blood-brain barrier, making them promising candidates for neurological disorders. frontiersin.orgnih.gov

Studies have shown that certain methoxyflavones can protect neuronal cells against induced cell death. For example, 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) protected HeLa and SH-SY5Y neuroblastoma cells from death induced by the DNA-alkylating agent MNNG. nih.gov These compounds also protected primary cortical neurons from NMDA-induced cell death. nih.gov Another compound, 7-Methoxyheptaphylline, offered protection against neuronal cell death induced by hydrogen peroxide (H2O2). nih.gov The mechanisms underlying these neuroprotective effects often involve the modulation of cellular signaling pathways related to cell survival and apoptosis. frontiersin.orgnih.gov

Flavonoids exhibit a broad spectrum of anti-microbial and anti-parasitic activities. researchgate.netnih.gov Research into a related isoflavone, 7-hydroxy-4'-methoxyisoflavone (formononetin), has demonstrated significant activity against the parasite Leishmania major, which causes leishmaniasis. herbmedpharmacol.com This compound inhibited the growth of both the promastigote and amastigote stages of the parasite in a dose-dependent manner. herbmedpharmacol.com The 50% inhibitory concentrations (IC50) were 11.4 µg/mL for promastigotes and 18.9 µg/mL for amastigotes. herbmedpharmacol.com A proposed mechanism for this anti-parasitic action is the stimulation of nitric oxide (NO) production in host macrophage cells, which helps clear the infection. herbmedpharmacol.com

In the realm of antifungal activity, 5-hydroxy-7,4'-dimethoxyflavone has been investigated and found to be effective against Candida albicans. researchgate.net

Table 3: Anti-parasitic Activity of 7-Hydroxy-4'-methoxyisoflavone against Leishmania major

| Parameter | Value (µg/mL) | Target | Reference |

|---|---|---|---|

| IC50 (promastigote) | 11.4 | Parasite | herbmedpharmacol.com |

| IC50 (amastigote) | 18.9 | Parasite | herbmedpharmacol.com |

| CC50 (macrophage toxicity) | 159.3 | Host Cell | herbmedpharmacol.com |

| Selectivity Index (CC50/IC50 amastigote) | 10.3 | - | herbmedpharmacol.com |

The ability of flavonoids to halt the cell cycle is a key mechanism behind their anti-proliferative effects. oup.com Different flavonoids can induce cell cycle arrest at various phases, often by modulating the activity of key regulatory proteins. oup.comresearchgate.net

For example, the polymethoxylated flavonoid tangeretin (B192479) induces G1 phase arrest in human colorectal carcinoma cells. oup.com This is achieved by inhibiting the activities of cyclin-dependent kinases Cdk2 and Cdk4, which are crucial for progression through the G1 phase. oup.com Tangeretin also increases the protein levels of Cdk inhibitors p21 and p27, which further contributes to the cell cycle block. oup.com Similarly, the flavonoid diosmetin (B1670712) has been shown to arrest the cell cycle in the G1 and S phases in prostate cancer cells by downregulating cyclin-dependent genes and increasing the Cdk inhibitor p27. researchgate.net These findings highlight a common mechanism for flavonoids, where they interfere with the cell cycle machinery to prevent cancer cell proliferation.

In Vivo Animal Model Studies for Biological Activity Assessment (Non-Human)

While specific in vivo studies for this compound were not identified in the reviewed literature, research on other methoxyflavones in animal models provides valuable preclinical evidence of their potential biological activities. These studies are crucial for understanding how these compounds behave in a whole organism.

For instance, 7-Methoxyheptaphylline was shown to inhibit the metastasis of 4T1-Luc cells in an in vivo mouse model. nih.gov In a different context, extracts of Kaempferia parviflora, which are rich in methoxyflavones, demonstrated antiobesity effects in a mouse model of spontaneous obese type II diabetes. nih.gov Furthermore, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), a compound found in citrus peel, has been shown to exert neuroprotective effects in various pathological mouse models, including models for ischemia and systemic inflammation. jst.go.jp This neuroprotection was associated with HMF's ability to suppress the hyperactivation of microglia and astrocytes in the brain. jst.go.jp These in vivo results underscore the therapeutic potential of the methoxyflavone class of compounds and suggest promising avenues for future research on specific analogues like this compound.

Table of Compounds Mentioned

| Common Name/Abbreviation | Full Chemical Name |

|---|---|

| This compound | 7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |

| Pratol | 7-hydroxy-4'-methoxyflavone |

| 7-hydroxy-4'-methoxyflavone | 7-hydroxy-4-(4-methoxyphenyl)chromen-4-one |

| Formononetin | 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one (an isoflavone) |

| 4'-Methoxyflavone | 4'-methoxy-2-phenylchromen-4-one |

| 3',4'-Dimethoxyflavone | 3',4'-dimethoxy-2-phenylchromen-4-one |

| 7-Methoxyheptaphylline | 7-methoxy-9H-carbazole derivative (not a flavonoid) |

| 5-Hydroxy-7,4'-dimethoxyflavone | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |

| Tangeretin | 5,6,7,8,4'-pentamethoxyflavone |

| Diosmetin | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

| HMF | 3,5,6,7,8,3',4'-heptamethoxyflavone |

| 5HHMF | 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |

| 5DN | 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone (5-demethylnobiletin) |

Evaluation of Anti-inflammatory Activity in Rodent Models (e.g., Carrageenan-Induced Edema)

The anti-inflammatory properties of this compound and related flavones have been investigated in various rodent models. In a study involving carrageenan-induced paw edema in mice, a model for acute inflammation, the related compound 7-Hydroxyflavone (B191518) (7HF) demonstrated significant anti-inflammatory effects. nih.gov It attenuated the paw edema in a dose-dependent manner. nih.gov This effect is partly attributed to its ability to inhibit key inflammatory enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), in a concentration-dependent manner. nih.gov Furthermore, 7HF was found to decrease the expression of several pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB) in the spinal cord of rats with chemotherapy-induced neuropathy. nih.gov

Similarly, another flavone (B191248) derivative, 3',4',7,8-tetrahydroxy-3-methoxyflavone, isolated from Pistacia chinensis, also showed a significant reduction in carrageenan-induced paw edema in mice. aboutscience.eu The anti-inflammatory effect of this compound was notable, with a 67.09% reduction in inflammatory reactions after five hours of treatment. aboutscience.eu This suggests that the flavone structure is a key contributor to the observed anti-inflammatory activity.

Another related compound, 2-hydroxyflavanone (B13135356) (2-HF), also exhibited dose-dependent anti-inflammatory effects in carrageenan-induced paw edema models. mdpi.com It was effective in reducing inflammation at various stages of the inflammatory response. mdpi.com

These studies collectively indicate that flavones, including those structurally similar to this compound, possess significant anti-inflammatory properties in rodent models, acting through the inhibition of inflammatory mediators and enzymes.

Table 1: Effects of Flavone Compounds on Carrageenan-Induced Paw Edema in Rodents

| Compound | Animal Model | Key Findings | Reference |

| 7-Hydroxyflavone (7HF) | Mice | Attenuated paw edema dose-dependently; Inhibited COX-2 and 5-LOX. | nih.gov |

| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Mice | Reduced inflammatory reactions by 67.09% after 5 hours. | aboutscience.eu |

| 2-hydroxyflavanone (2-HF) | Rodents | Produced a dose-dependent anti-inflammatory effect. | mdpi.com |

Studies on Physical Performance and Muscle Metabolism in Animal Models

The impact of this compound and its derivatives on physical performance and muscle metabolism has been explored in animal models. Derivatives of 5-hydroxy-7-methoxyflavone, sourced from Kaempferia parviflora, have been shown to induce skeletal muscle hypertrophy. mdpi.com In studies using murine C2C12 myotubes, these derivatives increased the myotube diameter. biocrick.com

Extracts of Kaempferia parviflora (KPE), rich in polymethoxyflavones including 5-hydroxy-7-methoxyflavone, have demonstrated the ability to improve physical fitness and muscular endurance in mice. nih.gov Mice treated with KPE showed significantly increased swimming time and grip strength. nih.gov Mechanistically, KPE administration led to decreased mRNA expression of inflammatory cytokines IL-6 and TNF-α in the soleus muscle, while increasing the expression of PGC-1α and glycogen (B147801) synthase. nih.gov This was accompanied by an increase in mitochondrial number and glycogen content in the muscle, suggesting enhanced energy metabolism and reduced inflammation as underlying factors for improved physical performance. nih.gov The activation of AMPK by these polymethoxyflavones is considered a key mechanism. nih.gov

Investigation of Neurodegenerative Disease Models

The potential neuroprotective effects of flavonoids, including those structurally related to this compound, have been investigated in models of neurodegenerative diseases. While direct studies on this compound are limited, research on similar flavonoids provides valuable insights. For example, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a structural analog, acts as a specific agonist for the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF). nih.gov This activation of TrkB signaling is crucial for neuronal survival and plasticity and has shown therapeutic efficacy in animal models of various neurological disorders. nih.gov

In a mouse model of Parkinson's disease, the traditional medicine formulation Dingzhen Pills (DZP), which contains 6-Hydroxy-2'-methoxyflavone, was found to improve movement disorders and promote the recovery of dopaminergic neurons. springermedizin.de In models of Alzheimer's disease, flavones such as 7,8-DHF, quercetin, and apigenin (B1666066) have been shown to reduce Tau protein aggregation, a hallmark of the disease, and protect against neurotoxicity in cell culture. frontiersin.org These compounds were found to upregulate heat shock protein HSPB1 and the antioxidant transcription factor NRF2, while also activating TRKB-mediated signaling pathways that promote neuronal survival. frontiersin.org

Other flavonoids like apigenin and chrysin (B1683763) have also demonstrated neuroprotective effects in various models of Parkinson's disease by reducing neuroinflammation and oxidative stress. mdpi.com These findings suggest that the flavone scaffold, common to this compound, holds promise for mitigating neurodegenerative processes.

Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Preclinical Systems

The interactions of this compound and related compounds with other bioactive molecules have been explored in preclinical settings, revealing potential for both synergistic and antagonistic effects.

In the context of anti-inflammatory activity, the combination of flavonoids with other compounds can lead to enhanced effects. For instance, in a study on neuropathic pain, the anti-inflammatory and analgesic effects of 2-hydroxyflavanone were antagonized by naloxone (B1662785) and pentylenetetrazol, indicating an interaction with the opioidergic and GABAergic systems. mdpi.com This suggests that the compound's activity may be modulated by substances acting on these neurotransmitter pathways.

Regarding metabolic regulation, the inhibition of the enzyme aldose reductase by 2'-amino-3'-methoxyflavone (PD98059) was studied in the context of methylglyoxal-induced cellular changes. acs.org This highlights the potential for flavonoids to interact with enzymatic pathways involved in metabolic diseases.

In the realm of cancer therapy, some flavonoids have shown synergistic antimicrobial activity when combined with certain antibiotics against multidrug-resistant pathogens, suggesting a role in augmenting the efficacy of existing treatments.

Furthermore, in a study on Parkinson's disease, the combination of Dingzhen Pills (containing 6-Hydroxy-2'-methoxyflavone) with pramipexole (B1678040) resulted in significantly lower disease severity scores in patients compared to pramipexole alone, indicating a synergistic therapeutic effect. springermedizin.de These examples underscore the importance of considering the interactions of this compound with other compounds in preclinical and potentially clinical applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Hydroxy 2 Methoxyflavone and Its Analogs

Elucidation of Key Pharmacophores and Structural Motifs for Specific Biological Activities

The biological activity of flavonoids is intrinsically linked to their molecular architecture. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the flavone (B191248) class, several key structural motifs have been identified as crucial for their diverse pharmacological effects. mdpi.com

Key pharmacophoric features often include:

The C2=C3 double bond in the C ring : This feature contributes to the planarity of the molecule, which can enhance interaction with flat receptor sites. This conjugation allows for a resonance effect across the aromatic nucleus, which provides stability to the flavonoid radical, potentiating antioxidant activity. scienceopen.comnih.gov

The 4-oxo (carbonyl) group in the C ring : This group is a significant site for hydrogen bonding, which is critical for interactions with enzymes and cellular receptors. scienceopen.comredalyc.org It is a key feature for anti-inflammatory, anticancer, and antibacterial activities. acs.org

Hydroxylation patterns : The number and position of hydroxyl (-OH) groups are paramount. A catechol (o-dihydroxy) group on the B ring is a strong determinant of antioxidant and radical scavenging activity. scienceopen.comsemanticscholar.org For antibacterial activity, a 7-hydroxy group has been identified as a determining factor. acs.org

Aromatic A and B rings : The aromatic nature of both the A and B rings is considered essential for the biological activity of flavones, providing a scaffold for various substitutions that modulate function. semanticscholar.orgmdpi.com

For instance, in antibacterial activity, the enone functional group and a 2'-hydroxy group are considered important structural motifs. acs.org In the context of anticancer activity, aminoflavonoids have been developed, where a basic nitrogen atom is a key part of the pharmacophore. mdpi.com

Impact of Hydroxylation and Methoxylation Patterns on Activity and Selectivity

The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone core profoundly influences the molecule's activity and selectivity. These two functional groups, while seemingly similar, impart distinct physicochemical properties.

Hydroxylation: Free hydroxyl groups are critical for antioxidant activity due to their ability to donate a hydrogen atom to neutralize free radicals. nih.govmdpi.com The antioxidant capacity is heavily influenced by the position of these groups, with a 3',4'-catechol structure on the B ring being particularly effective. scienceopen.comsemanticscholar.org The presence of a 3-OH group on the C-ring is also beneficial for antioxidant activity. semanticscholar.orgmdpi.com However, increasing the number of hydroxyl groups can also increase water solubility and may decrease membrane permeability. mdpi.com In some cases, specific hydroxyl groups are crucial for activity; for example, the 7-hydroxy group is a key determinant for certain antibacterial activities, while a 5-hydroxy group can sometimes reduce activity due to intramolecular hydrogen bonding with the 4-carbonyl group. acs.org